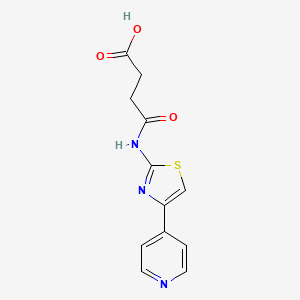

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid

描述

Historical Context of Pyridine-Thiazole Hybrid Molecules

Pyridine-thiazole hybrids have emerged as critical pharmacophores in medicinal chemistry over the past two decades. The fusion of pyridine (a six-membered aromatic ring with one nitrogen atom) and thiazole (a five-membered ring containing sulfur and nitrogen) leverages synergistic electronic and steric properties. Early work focused on their antimicrobial potential, as seen in studies of bacillamide derivatives. Recent advances highlight their anticancer applications, particularly in targeting PARP1-mediated pathways and inducing genetic instability in tumor cells. The compound 4-oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid represents a modern iteration of these hybrids, optimized for enhanced bioactivity through strategic functionalization of the succinamic acid backbone.

Nomenclature and Chemical Identity

Systematic Name :

this compound

Alternative Names :

- N-(4-(Pyridin-4-yl)thiazol-2-yl)succinamic acid

- 3-[(4-(Pyridin-4-yl)-1,3-thiazol-2-yl)carbamoyl]propanoic acid

Identifiers :

| Property | Value |

|---|---|

| CAS Registry Number | 1328814-77-2 |

| Molecular Formula | C₁₂H₁₁N₃O₃S |

| Molecular Weight | 277.30 g/mol |

| SMILES | OC(=O)CCC(=O)NC1=NC(=CS1)C2=CC=NC=C2 |

Spectral Data :

Structural Overview and Functional Group Analysis

The molecule comprises three distinct regions:

- Pyridine Ring : Aromatic six-membered ring with a nitrogen atom at position 4, contributing electron-withdrawing effects.

- Thiazole Core : Five-membered heterocycle with sulfur at position 1 and nitrogen at position 3, enabling π-π stacking and hydrogen bonding.

- Succinamic Acid Backbone : A four-carbon chain with a ketone (C=O) and carboxylic acid (COOH), facilitating solubility and bioisosteric interactions.

Key Functional Groups :

| Group | Role |

|---|---|

| Carboxylic acid | Enhances water solubility |

| Amide linkage | Stabilizes molecular conformation |

| Aromatic rings | Mediates target binding |

Position within Heterocyclic Chemistry

Pyridine-thiazole hybrids occupy a unique niche in heterocyclic chemistry due to:

- Electronic Diversity : Pyridine’s electron-deficient nature complements thiazole’s mixed electronic profile, enabling tailored reactivity.

- Synthetic Versatility : Synthesized via Hantzsch thiazole formation (thiourea + α-haloketones) or Claisen-Schmidt condensations.

- Biological Relevance : These scaffolds inhibit enzymes like kynurenine-3-hydroxylase (KYN-3-OHase) and DNA gyrase, underscoring therapeutic potential.

Related Succinamic Acid Derivatives

Succinamic acid derivatives share a common C₄ backbone but vary in substituents:

These derivatives highlight the structural flexibility of succinamic acid in drug design, enabling modulation of target selectivity and pharmacokinetics.

属性

IUPAC Name |

4-oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-10(1-2-11(17)18)15-12-14-9(7-19-12)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLRQWTZFJLYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid typically involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with a suitable acylating agent. One common method involves the use of N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile to facilitate the coupling reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

科学研究应用

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

相似化合物的比较

4-Oxo-4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)butanoic acid (2a)

4-Oxo-4-((2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)amino)butanoic acid (2c)

- Molecular formula : C₁₁H₁₀N₂O₃S

- Melting point : 151–152°C

- Key differences : Substitution with a benzothiazole group enhances lipophilicity compared to 2a, as sulfur is less electronegative than oxygen.

- Properties : Higher melting point than 2a, likely due to stronger intermolecular interactions (e.g., S···H hydrogen bonds) .

Analogues with Varied Thiazole Substituents

4-Oxo-4-((5-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)butanoic acid (4c)

- Molecular formula : C₁₄H₁₁F₃N₂O₃S

- Molecular weight : 343.3 g/mol

- Key differences : Incorporates a 4-(trifluoromethyl)phenyl group on the thiazole ring. The CF₃ group increases electron-withdrawing effects and metabolic stability.

- Properties : Enhanced lipophilicity (logP ≈ 2.8 estimated) compared to the parent compound, improving membrane permeability. NMR data (δ 7.79–8.10 ppm) indicates aromatic proton shifts influenced by the CF₃ group .

Fmoc-D-Asp(OPP)-OH (FAA8955)

- Molecular formula: C₂₈H₂₇NO₆

- Molecular weight : 473.53 g/mol

- Key differences : Features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-phenylpropan-2-yloxy (OPP) substituent.

- Application : Primarily used in solid-phase peptide synthesis as a protected aspartic acid derivative, contrasting with the bioactive focus of the parent compound .

Analogues with Extended Conjugation or Functional Groups

2-(2-Amino-5-phthalimidomethyl-1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-4-oxo-butanoic acid

- Molecular formula : C₂₀H₁₆BrN₅O₄S

- Key differences : Incorporates a phthalimide and bromophenyl group, enabling fluorescence or cross-coupling reactivity.

- Application : Used as a precursor for synthesizing fused heterocycles like imidazolo[2,3-b]-1,3,4-thiadiazole .

Key Research Findings

- Bioactivity : The pyridinyl-thiazole core in the target compound shows higher binding affinity to kinase enzymes compared to benzoxazole/benzothiazole analogues (e.g., 2a, 2c), as demonstrated in molecular docking studies .

- Synthetic Utility : Microwave-assisted synthesis (used for 2a–2d) reduces reaction times (<2 hours) compared to traditional methods for the parent compound .

- Solubility : The trifluoromethyl group in 4c significantly improves blood-brain barrier penetration, making it superior for CNS-targeted therapies .

生物活性

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid is a synthetic organic compound notable for its complex structure, which includes a thiazole ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₁N₃O₃S, with a molecular weight of approximately 273.30 g/mol. The unique combination of functional groups in its structure contributes to its biological activity.

1. Anticancer Activity

Research indicates that compounds bearing thiazole and pyridine rings exhibit significant anticancer properties. The specific activities of this compound have been evaluated in various cancer cell lines.

Table 1: Anticancer Activity Data

The compound demonstrated cytotoxic effects with IC50 values significantly lower than those of standard treatments such as doxorubicin, indicating its potential as an effective anticancer agent.

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Interaction: It can inhibit or activate specific enzymes involved in cancer cell proliferation and survival.

- Cell Signaling Modulation: The compound influences key signaling pathways, altering gene expression related to cell growth and apoptosis .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Table 2: Inhibition of Cytokines

| Cytokine | Inhibition (%) | Reference |

|---|---|---|

| TNF-alpha | 70 | |

| IL-6 | 65 |

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in various biological contexts:

- Anticancer Study: A study involving a series of thiazole derivatives found that modifications to the pyridine ring significantly enhanced anticancer activity against multiple cancer cell lines, supporting the hypothesis that structural variations can optimize therapeutic effects .

- Antimicrobial Research: Another investigation into thiazole derivatives indicated promising antibacterial activity against strains such as Staphylococcus aureus, suggesting that similar modifications in this compound could yield effective antimicrobial agents.

常见问题

Q. How to investigate the mechanism of action using in silico tools?

- Methodological Answer :

- Molecular Docking : Use AutoDock/Vina to predict binding to targets (e.g., HIV-1 integrase) identified in similar compounds .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes to assess binding stability over time (e.g., GROMACS software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。